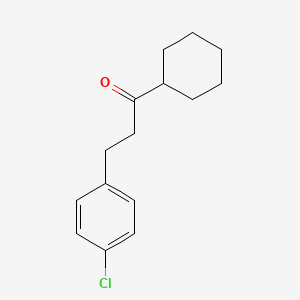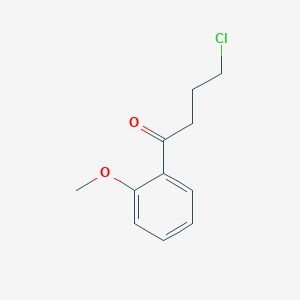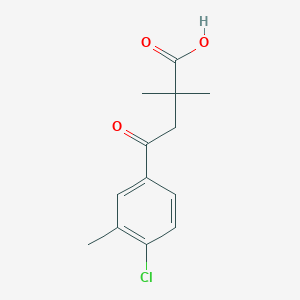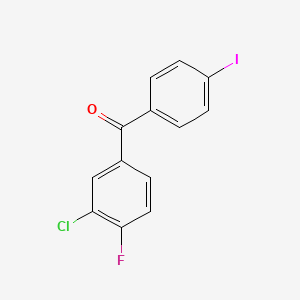
3'-Chloro-3-(4-methylphenyl)propiophenone
説明
3’-Chloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO. It has a molecular weight of 258.75 . This compound is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with a chlorine atom at the 3’ position and a methyl group at the 4 position of the phenyl ring . The exact structure analysis is not available in the searched resources.Physical And Chemical Properties Analysis
3’-Chloro-3-(4-methylphenyl)propiophenone is a solid compound . It has a molecular weight of 168.62 . The boiling point is 124 °C/14 mmHg (lit.) and the melting point is 45-47 °C (lit.) . The compound is insoluble in water .科学的研究の応用
Pharmaceutical Synthesis
3’-Chloropropiophenone serves as a valuable intermediate in pharmaceutical synthesis. Researchers have utilized it to create several important compounds:
a. (S)-3-Chloro-1-phenylpropanol: This compound is synthesized via bio-catalyzed asymmetric reduction using 3’-chloropropiophenone as a reactant . It finds applications in drug development and chiral synthesis.
b. 1-(3-Chlorophenyl)-1-phenyl-1-propanol: Phenylation of 3’-chloropropiophenone with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand leads to this compound. It has potential pharmacological uses .
c. (S)-Dapoxetine: 3’-Chloropropiophenone contributes to the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor used in treating premature ejaculation .
Safety and Hazards
作用機序
Target of Action
The primary target of 3’-Chloro-3-(4-methylphenyl)propiophenone is serotonin receptors . The compound’s active enantiomer binds to these receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin . This inhibition results in an increase in serotonin levels , which can lead to changes in the various physiological processes that serotonin receptors regulate.
Result of Action
The molecular and cellular effects of 3’-Chloro-3-(4-methylphenyl)propiophenone’s action would likely include increased serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling . This could result in changes in mood, appetite, and other serotonin-regulated processes.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMZBDHVRXVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644122 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-73-5 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















